N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with carbamoylphenyl and diethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions often require specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to ensure safety, cost-effectiveness, and high yield. This often involves the use of scalable reaction conditions and the selection of appropriate solvents and catalysts to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature and solvent choice, are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pigments and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include N4-(4-CARBAMOYLPHENYL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE and other piperidine derivatives .
Uniqueness
N4-(4-CARBAMOYLPHENYL)-N1,N1-DIETHYLPIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-N-(4-carbamoylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-3-21(4-2)18(25)22-11-9-14(10-12-22)17(24)20-15-7-5-13(6-8-15)16(19)23/h5-8,14H,3-4,9-12H2,1-2H3,(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCMMUCJZHZYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.